molecular formula C12H7ClN4O4S2 B4544560 5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one

5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B4544560
M. Wt: 370.8 g/mol
InChI Key: MQZDTZFRJWNSHX-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex thiazolyl and pyrazolyl derivatives often involves multi-step reactions, including condensation, substitution, and cyclization processes. While the exact synthesis of the mentioned compound is not directly reported, related works detail similar synthetic pathways. For example, the synthesis of 4-substituted 5-(5-nitro-2-furyl) thiazol-2-ones and their derivatives, obtained through reactions involving chlorocarbonylsulfenyl chloride, suggests methods that could be adapted for synthesizing the compound (Tanaka & Usui, 1978). These methods typically involve careful selection of reagents and conditions to facilitate the formation of the desired molecular framework.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and spectroscopy. For instance, the structure of similar furan and pyrazole containing compounds was elucidated, revealing planar conformations and specific orientations of substituent groups (Rahmani et al., 2017). These studies offer insights into the potential geometric and electronic characteristics of the target compound, suggesting it might exhibit planarity with specific substituent orientations contributing to its reactivity and interactions.

Chemical Reactions and Properties

Chemical reactions involving thiazole and pyrazole rings often include nucleophilic substitutions, electrophilic additions, and cycloadditions. The reactivity can be influenced by the electron-withdrawing or donating nature of substituents. While specific reactions of the named compound aren't detailed, similar structures have been shown to participate in various organic transformations, such as the formation of pyrazoline derivatives through 1,3-dipolar cycloaddition reactions (Sasaki et al., 1968).

properties

IUPAC Name

(5E)-5-[[5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O4S2/c13-8-5-16(15-10(8)17(19)20)4-7-2-1-6(21-7)3-9-11(18)14-12(22)23-9/h1-3,5H,4H2,(H,14,18,22)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZDTZFRJWNSHX-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=C2C(=O)NC(=S)S2)CN3C=C(C(=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=C/2\C(=O)NC(=S)S2)CN3C=C(C(=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.